2-(Oxetan-3-yloxy)isonicotinic acid
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Overview
Description
2-(Oxetan-3-yloxy)isonicotinic acid is a compound that combines the structural features of oxetane and isonicotinic acid. Oxetane is a four-membered ring containing one oxygen atom, known for its stability and reactivity in medicinal chemistry . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for preparing oxetanes is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . The oxetane ring can also be synthesized through intramolecular cyclization, such as epoxide ring opening and ring closing .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the oxetane ring .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: The stability and reactivity of the oxetane ring make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)isonicotinic acid involves its interaction with molecular targets and pathways. The oxetane ring’s stability and reactivity allow it to participate in various biochemical processes, potentially leading to therapeutic effects . The specific molecular targets and pathways involved would depend on the compound’s application and the biological system in which it is used.
Comparison with Similar Compounds
2-(Oxetan-3-yloxy)isonicotinic acid can be compared to other similar compounds, such as:
Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Oxetan-3-one: A simple oxetane derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of the oxetane ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-1-2-10-8(3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
InChI Key |
WGFDUMYRZUEZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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